

An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-N-Cbz-aminopyrrolidine

Cat. No.: B048808

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-3-N-Cbz-aminopyrrolidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Identification

(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral organic compound that serves as a versatile building block in medicinal chemistry.^[1] Its structure consists of a pyrrolidine ring substituted at the 3-position with an amino group and at the 1-position with a carboxybenzyl (Cbz) protecting group.

[Click to download full resolution via product page](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(S)-benzyl 3-aminopyrrolidine-1-carboxylate
Synonyms	(S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine
CAS Number	122536-72-5 [2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂ [2]
Molecular Weight	220.27 g/mol [2]
InChI	InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1
InChIKey	FPXJNSKAXZNWMQ-NSHDSACASA-N
SMILES	N[C@H]1CCN(C1)C(=O)OCC2CCCC2

Physicochemical Properties

(S)-3-N-Cbz-aminopyrrolidine is typically a light yellow to yellow liquid or a white powder.[\[2\]](#)[\[3\]](#) It is sensitive to air and should be stored accordingly.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	Light yellow to yellow liquid or white powder	[2][3]
Density	1.155 g/mL at 25 °C	[3]
Boiling Point	315 °C	[3]
Flash Point	>110 °C	[3]
Refractive Index	n _{20/D} 1.548	[3]
Solubility	Soluble in organic solvents such as methanol and dichloromethane.	

Experimental Protocols

Synthesis of (S)-3-N-Cbz-aminopyrrolidine

A common synthetic route to (S)-3-N-Cbz-aminopyrrolidine involves the protection of the nitrogen atom of (S)-3-aminopyrrolidine with a carboxybenzyl (Cbz) group. A plausible multi-step synthesis starting from a commercially available precursor is outlined below.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrrolidine from (S)-3-hydroxypyrrrolidine

- To a solution of (S)-3-hydroxypyrrrolidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
- Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Work up the reaction by washing with aqueous solutions and dry the organic layer.
- Purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrrolidine.

Step 2: Mesylation of (S)-1-Boc-3-hydroxypyrrrolidine

- Dissolve (S)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.
- Stir the reaction at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 3: Azide Formation with Inversion of Stereochemistry

- Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium azide and heat the reaction mixture. The reaction proceeds via an $S_{n}2$ mechanism, resulting in an inversion of stereochemistry at the C3 position.
- Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 4: Reduction of the Azide to an Amine

- Dissolve the azide intermediate in a solvent such as tetrahydrofuran (THF) or methanol.
- Add a reducing agent, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst or by using triphenylphosphine followed by water.
- After the reduction is complete, filter off the catalyst (if used) and concentrate the solution.

Step 5: Cbz Protection of the Amine

- Dissolve the resulting (S)-3-amino-1-Boc-pyrrolidine in a mixture of an organic solvent (e.g., dioxane) and water.
- Add a base such as sodium bicarbonate.
- Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise.
- Stir the reaction until completion.
- Extract the product, wash, dry, and purify by column chromatography to obtain **(S)-3-N-Cbz-aminopyrrolidine**.

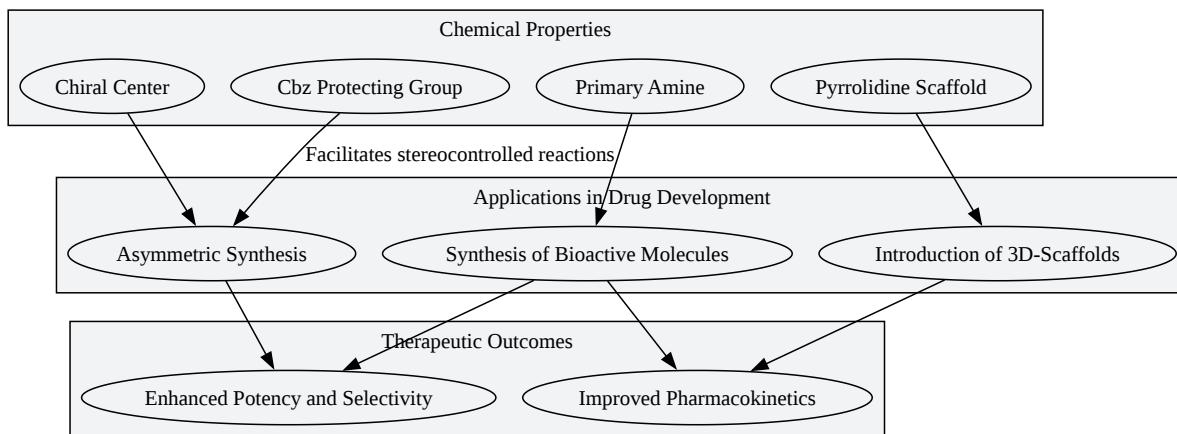
[Click to download full resolution via product page](#)

Purification

The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Characterization Data

The structure and purity of **(S)-3-N-Cbz-aminopyrrolidine** are confirmed by various spectroscopic techniques.

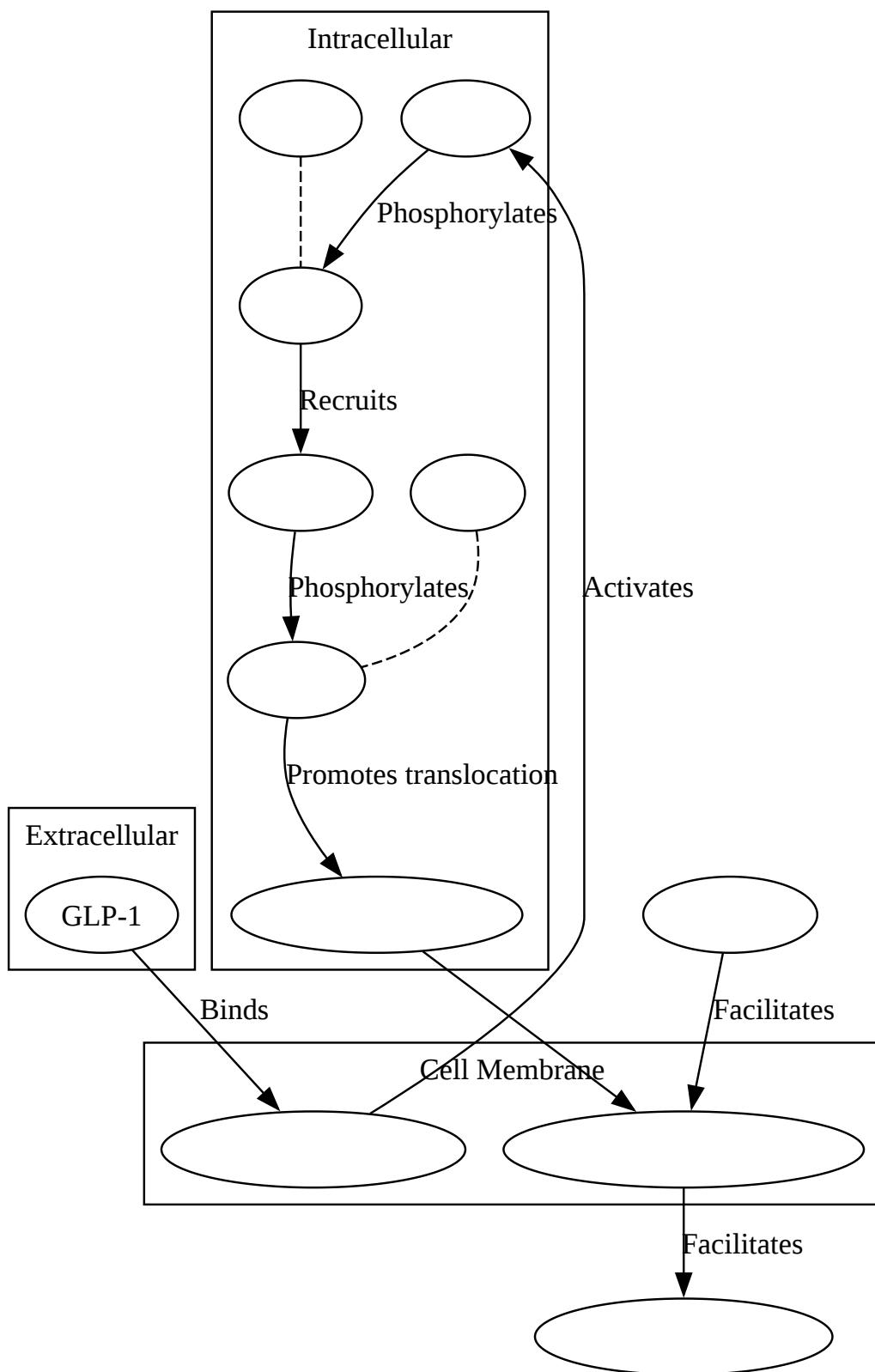

Table 3: Representative Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -CH ₂ -Ph), 3.70-3.20 (m, 5H, pyrrolidine ring protons), 2.10-1.95 (m, 1H, pyrrolidine ring proton), 1.85-1.70 (m, 1H, pyrrolidine ring proton), 1.60 (br s, 2H, -NH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 154.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.8 (-CH ₂ -Ph), 51.0 (pyrrolidine CH), 46.5 (pyrrolidine CH ₂), 44.0 (pyrrolidine CH ₂), 33.5 (pyrrolidine CH ₂)
IR (film)	ν (cm ⁻¹): 3350-3200 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1450, 1410 (C-N stretch)
Mass Spec. (ESI+)	m/z: 221.13 [M+H] ⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter and functional groups allow for the construction of complex molecular architectures with specific biological activities.



[Click to download full resolution via product page](#)

Involvement in Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine are key components of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. One such drug is Trelagliptin. The mechanism of action of DPP-4 inhibitors involves the modulation of the PI3K/Akt signaling pathway.^[4]

DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels lead to the activation of the GLP-1 receptor, which in turn stimulates the PI3K/Akt pathway. This signaling cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake and thereby improving glycemic control.^{[4][5]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048808#s-3-n-cbz-aminopyrrolidine-chemical-structure\]](https://www.benchchem.com/product/b048808#s-3-n-cbz-aminopyrrolidine-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com